3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Solid-state purification Crystallization Process chemistry

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) is a meta‑chlorinated benzophenone derivative with the systematic IUPAC name (3‑chlorophenyl)(4‑methoxy‑3,5‑dimethylphenyl)methanone. Its molecular formula is C₁₆H₁₅ClO₂ and its molecular weight is 274.74 g·mol⁻¹.

Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
CAS No. 61259-85-6
Cat. No. B1597683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
CAS61259-85-6
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H15ClO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
InChIKeyLJIMREWLSDPVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6): Core Identity and Procurement-Relevant Classification


3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) is a meta‑chlorinated benzophenone derivative with the systematic IUPAC name (3‑chlorophenyl)(4‑methoxy‑3,5‑dimethylphenyl)methanone . Its molecular formula is C₁₆H₁₅ClO₂ and its molecular weight is 274.74 g·mol⁻¹ . The compound carries a 3‑chloro substituent on one phenyl ring and a 4‑methoxy‑3,5‑dimethyl pattern on the other, creating a distinct electronic and steric profile relative to its ortho‑chloro, para‑chloro, and non‑chlorinated benzophenone analogs. It is primarily supplied as a research intermediate (≥98 % purity) and is catalogued under ZINC04242434 in the ZINC virtual screening library .

Why 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Cannot Be Freely Exchanged with Positional Isomers or Non‑Chlorinated Analogs


Superficially identical molecular formulas (C₁₆H₁₅ClO₂) hide profound differences in solid‑state behavior, lipophilicity, and photoreactivity that directly impact experimental reproducibility and synthetic route design. The meta‑chloro position in CAS 61259-85-6 yields a melting point roughly 18 °C higher than its para‑chloro isomer [1] and imparts a triplet‑state hydrogen‑abstraction reactivity that is preserved relative to the parent benzophenone, whereas the ortho‑chloro isomer exhibits significantly attenuated reactivity [2]. Consequently, swapping isomers or removing the chlorine atom altogether alters purification protocols, solvent partitioning, and photochemical performance, making uncritical substitution a source of failure in structure‑activity campaigns or scaled‑up syntheses.

Quantitative Differentiation Evidence for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6)


Melting Point Elevation of the Meta-Chloro Isomer Over the Para-Chloro Isomer

The meta-chloro isomer (61259-85-6) exhibits a melting point of 93.5–94.5 °C (hexane), which is approximately +17.5 °C higher than the 75–77 °C observed for the para-chloro isomer (61259-84-5) under identical recrystallization conditions [1]. The non‑chlorinated parent (14753‑87‑8) melts at an even lower 44 °C , confirming that chlorine position, not merely chlorine presence, governs solid‑state packing.

Solid-state purification Crystallization Process chemistry

Lipophilicity (LogP) Differentiation from the Non‑Chlorinated Analog

The computed octanol–water partition coefficient (XLogP3‑AA) of CAS 61259-85-6 is 4.196, which is 0.65 log units above the LogP of 3.543 recorded for the non‑chlorinated analog (14753‑87‑8) . The para‑chloro isomer (61259‑84‑5) shares an identical computed LogP (4.196) with the meta‑chloro target, indicating that while chlorine addition uniformly increases lipophilicity relative to the non‑chlorinated scaffold, it does not discriminate between meta and para positions by this descriptor alone .

ADME prediction Partition coefficient Lead optimization

Triplet-State Photoreactivity: Meta-Chloro Retains Hydrogen-Abstraction Ability; Ortho-Chloro Attenuates It

Nanosecond time‑resolved resonance Raman (ns‑TR³) spectroscopy demonstrates that the 3‑chlorobenzophenone triplet exhibits hydrogen‑abstraction ability comparable to the parent benzophenone triplet, whereas the 2‑chloro isomer shows a markedly lower radical yield and significantly slower formation rate of the diphenylketyl radical under identical conditions in 2‑propanol [1]. Although the study was performed on simpler chlorobenzophenones lacking the 4‑methoxy‑3,5‑dimethyl pattern, the electronic effect of the meta‑chloro position is primarily inductive and should translate qualitatively to the substituted scaffold.

Photochemistry Photoinitiator performance Triplet reactivity

¹H NMR Chemical Shift Resolution Enabling Isomer Identification

In the ¹H NMR spectra recorded in CDCl₃ (J. Org. Chem. 1977, Table V), the methoxy singlet of the meta‑chloro isomer appears at δ 3.74, whereas the para‑chloro isomer resonates at δ 3.75 and the m,p‑dichloro analog shifts further to δ 3.76 [1]. The aryl methyl groups appear as a singlet integrating for 6 H at δ 2.30 for the meta‑chloro compound, identical to the para‑chloro isomer. These subtle but reproducible differences provide a direct spectroscopic fingerprint for confirming the correct positional isomer upon receipt.

Quality control NMR spectroscopy Isomer confirmation

Commercial Purity Specifications Supporting Direct Use as a Synthetic Intermediate

CAS 61259-85-6 is commercially offered at 98 % purity (HPLC) by established laboratory suppliers , whereas the para‑chloro isomer (61259‑84‑5) is more commonly listed at 95 % and the ortho‑chloro isomer (951884‑41‑6) at 95–97 % . The higher baseline purity reduces the need for additional purification steps when the compound is used as a building block in multi‑step syntheses.

Synthetic intermediate procurement Purity specification Catalog sourcing

Recommended Application Scenarios for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Based on Quantitative Evidence


Precision Intermediate for Multi‑Step Pharmaceutical Syntheses Requiring Crystalline Purification

The meta‑chloro isomer’s melting point of 93.5–94.5 °C [1] enables straightforward recrystallization from hexane, a critical advantage when the compound serves as a late‑stage intermediate where residual solvent or positional-isomer contamination must be eliminated before the final coupling step. Procurement of the 98 % purity material further reduces the purification burden, making CAS 61259-85-6 the preferred building block over the lower‑melting para‑chloro isomer (75–77 °C) for routes that require crystalline intermediates.

Photochemical Probe or Photoinitiator Requiring Unattenuated Triplet Reactivity

Based on the class‑level inference from ns‑TR³ studies [1], the meta‑chloro substitution pattern preserves benzophenone‑like hydrogen‑abstraction reactivity, whereas the ortho‑chloro isomer exhibits a substantially lower ketyl radical yield. Researchers developing Type‑II photoinitiators for UV‑curable coatings or conducting mechanistic photochemistry should therefore select the 3‑chloro isomer when chlorine substitution is structurally required but photochemical performance must be maintained.

Structure–Activity Relationship (SAR) Libraries Where Defined Lipophilicity Is Required

With a LogP of 4.196 [1], the target compound provides a precisely defined increment of +0.65 log units over the non‑chlorinated scaffold. This makes it suitable for systematically probing the impact of lipophilicity on target binding or cellular permeability in SAR campaigns, particularly when paired with the para‑chloro isomer (identical LogP) as a positional control and the non‑chlorinated analog as a lipophilicity baseline.

Quality Control Reference for Positional Isomer Confirmation in Supply Chains

The documented ¹H NMR chemical shift differences—OCH₃ at δ 3.74 for the meta‑chloro vs. δ 3.75 for the para‑chloro isomer [1]—provide a rapid, non‑destructive analytical fingerprint. Procurement teams can embed these spectroscopic criteria into acceptance protocols, enabling immediate rejection of mis‑shipped isomers without the delay of full chromatographic analysis.

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